molecular formula C18H15ClFN3O B7466152 2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide

2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide

Cat. No. B7466152
M. Wt: 343.8 g/mol
InChI Key: GBURBXCGVWULOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. This compound is a member of the benzamide class of compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide is not yet fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes involved in inflammation and can also modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide in lab experiments is its potent anti-tumor activity. This makes it an attractive candidate for further development as a cancer therapy. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several potential future directions for research on 2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide. One area of interest is the development of new cancer therapies based on this compound. Another potential direction is the investigation of its effects on other diseases, such as inflammation and autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide has been well-established in the scientific literature. The most common method involves the reaction of 4-imidazol-1-ylphenethylamine with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide has been studied extensively in scientific research for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of cancer. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells.

properties

IUPAC Name

2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O/c1-12(22-18(24)16-7-4-14(20)10-17(16)19)13-2-5-15(6-3-13)23-9-8-21-11-23/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBURBXCGVWULOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide

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